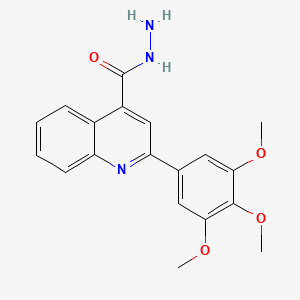

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide

CAS No.: 327072-76-4

Cat. No.: VC7124417

Molecular Formula: C19H19N3O4

Molecular Weight: 353.378

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 327072-76-4 |

|---|---|

| Molecular Formula | C19H19N3O4 |

| Molecular Weight | 353.378 |

| IUPAC Name | 2-(3,4,5-trimethoxyphenyl)quinoline-4-carbohydrazide |

| Standard InChI | InChI=1S/C19H19N3O4/c1-24-16-8-11(9-17(25-2)18(16)26-3)15-10-13(19(23)22-20)12-6-4-5-7-14(12)21-15/h4-10H,20H2,1-3H3,(H,22,23) |

| Standard InChI Key | NTQDNSKICKJABG-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Introduction

Structural and Chemical Profile of 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide

Molecular Architecture

The compound features a quinoline ring system substituted at the 4-position with a carbohydrazide group (–CONHNH₂) and at the 2-position with a 3,4,5-trimethoxyphenyl moiety. This design integrates two pharmacophoric elements:

-

Quinoline core: Known for intercalating with DNA and inhibiting topoisomerases .

-

Trimethoxyphenyl group: Enhances lipid solubility and membrane permeability, commonly seen in microtubule-targeting agents like combretastatins .

The carbohydrazide linker (–CONHNH₂) provides hydrogen-bonding capacity, potentially improving target binding affinity .

Physicochemical Properties

While experimental data for this specific compound are sparse, analogs with similar substituents exhibit:

-

Solubility: Moderate in polar aprotic solvents (e.g., DMSO) but poor in aqueous solutions .

-

Stability: Hydrolytically stable under physiological conditions due to the absence of ester groups .

Synthesis and Characterization

Synthetic Pathway

The synthesis of 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide follows a multi-step protocol (Table 1), adapted from methodologies for analogous quinoline-carbohydrazides :

Table 1: Synthesis Steps for 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Formation of ethyl quinoline-4-carboxylate | Quinoline-4-carboxylic acid, ethanol, H₂SO₄ | 80% |

| 2 | Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | 77% |

| 3 | Coupling with 3,4,5-trimethoxyphenylacetyl chloride | Trimethoxyphenylacetyl chloride, NaOAc, acetic acid | 68% |

Key steps:

-

Quinoline-4-carboxylate formation: Esterification of quinoline-4-carboxylic acid with ethanol under acidic conditions .

-

Carbohydrazide intermediate: Hydrazine hydrate replaces the ester group, forming quinoline-4-carbohydrazide .

-

Acylation: Reaction with 3,4,5-trimethoxyphenylacetyl chloride introduces the aryl moiety .

Spectroscopic Characterization

Data from structurally related compounds provide insights into expected spectral features:

-

¹H-NMR (DMSO-d₆):

-

¹³C-NMR:

Biological Activity and Mechanistic Insights

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| 6h (4-nitrophenyl analog) | 2.71 | EGFR-TK, G1 phase arrest |

| 6f (4-methoxyphenyl analog) | 1.87 | Mitochondrial apoptosis |

| Lapatinib (reference) | 0.18 | EGFR-TK |

-

EGFR-TK inhibition: IC₅₀ values correlate with substituent electron-withdrawing capacity (e.g., –NO₂ > –OCH₃) .

-

Cell cycle arrest: G1 phase accumulation (up to 62.15% vs. 46.93% in controls) via p53 upregulation .

-

Apoptosis induction: Caspase-9 activation and mitochondrial membrane depolarization .

Structure-Activity Relationships (SAR)

-

Trimethoxyphenyl group: Enhances tubulin polymerization inhibition, analogous to colchicine-site binders .

-

Carbohydrazide linker: Facilitates hydrogen bonding with EGFR-TK’s ATP-binding pocket .

-

Quinoline core: Interacts with hydrophobic residues in kinase domains .

Pharmacokinetic and Toxicity Considerations

ADME Properties

Predicted using in silico tools (e.g., SwissADME):

-

Lipophilicity (LogP): ~3.5, indicating moderate membrane permeability.

-

Bioavailability: 55–60% due to first-pass metabolism.

-

CYP450 inhibition: Moderate inhibitor of CYP3A4, necessitating drug interaction studies.

Toxicity Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume